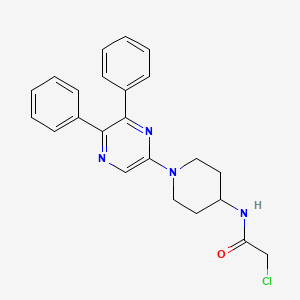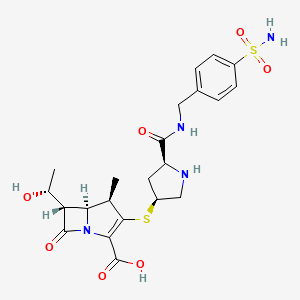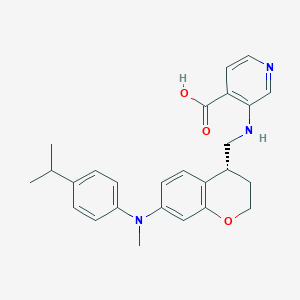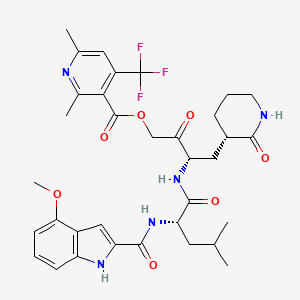![molecular formula C23H27Cl2N3O5 B10856593 (1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)
(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-13 is a synthetic organic compound known for its role as a covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro) . This compound has garnered significant attention due to its potential therapeutic applications in combating COVID-19.
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production of MI-13 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
MI-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving MI-13 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of MI-13.
Scientific Research Applications
MI-13 has a wide range of scientific research applications, including:
Chemistry
In chemistry, MI-13 is used as a model compound to study covalent inhibition mechanisms and to develop new synthetic methodologies for similar compounds .
Biology
In biological research, MI-13 is utilized to investigate the inhibition of viral proteases, particularly the SARS-CoV-2 3CL protease, which is crucial for the replication of the virus .
Medicine
In medicine, MI-13 holds potential as a therapeutic agent for treating COVID-19 by inhibiting the viral protease and preventing viral replication .
Industry
In the pharmaceutical industry, MI-13 serves as a lead compound for the development of new antiviral drugs targeting coronaviruses .
Mechanism of Action
MI-13 exerts its effects by covalently binding to the active site of the SARS-CoV-2 3CL protease (Mpro), thereby inhibiting its activity . This inhibition prevents the protease from processing viral polyproteins, which is essential for viral replication. The molecular targets involved include the catalytic residues of the protease, and the pathways affected are those related to viral replication and assembly .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MI-13 include other covalent inhibitors of the SARS-CoV-2 3CL protease, such as:
- GC-376
- PF-07321332
- Nirmatrelvir
Uniqueness
What sets MI-13 apart from these similar compounds is its specific structural features that confer high selectivity and potency against the SARS-CoV-2 3CL protease . Additionally, MI-13 has shown promising results in preclinical studies, making it a strong candidate for further development .
Properties
Molecular Formula |
C23H27Cl2N3O5 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H27Cl2N3O5/c1-23(2)15-9-28(18(30)11-33-14-3-4-16(24)17(25)8-14)20(19(15)23)22(32)27-13(10-29)7-12-5-6-26-21(12)31/h3-4,8,10,12-13,15,19-20H,5-7,9,11H2,1-2H3,(H,26,31)(H,27,32)/t12-,13-,15-,19-,20+/m0/s1 |
InChI Key |
WUFNYTJVPNYFBX-RAQRGPQBSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@@H](N(C2)C(=O)COC3=CC(=C(C=C3)Cl)Cl)C(=O)N[C@@H](C[C@@H]4CCNC4=O)C=O)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)COC3=CC(=C(C=C3)Cl)Cl)C(=O)NC(CC4CCNC4=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-4-methylpiperidine-1-carboxylate](/img/structure/B10856524.png)
![(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10856527.png)

![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B10856538.png)
![(2S)-2-Amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856546.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide](/img/structure/B10856568.png)


![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)

